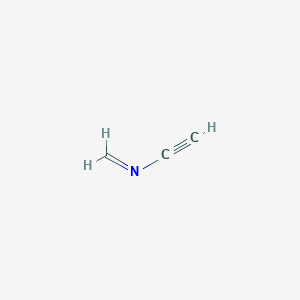![molecular formula C15H16Cl2O6 B14309659 Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate CAS No. 111048-98-7](/img/structure/B14309659.png)
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further connected to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 2,4-dichlorophenoxyacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,4-dichlorophenoxy group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to form the enolate ion.
2,4-Dichlorophenoxyacetyl Chloride: Used as the alkylating agent.
Ethanol: Common solvent for the reaction.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agriculture: May be used in the synthesis of herbicides and pesticides.
作用机制
The mechanism of action of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of target molecules. The pathways involved include:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Hydrolysis and Decarboxylation: These reactions can alter the structure and function of the compound, leading to the formation of active metabolites.
相似化合物的比较
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate can be compared with other malonic esters, such as diethyl malonate and diethyl [(2,4-dichlorophenoxy)acetyl]malonate. The unique feature of this compound is the presence of the 2,4-dichlorophenoxy group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the 2,4-dichlorophenoxy group.
Diethyl [(2,4-dichlorophenoxy)acetyl]malonate: Similar structure but with different substituents.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
111048-98-7 |
|---|---|
分子式 |
C15H16Cl2O6 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
diethyl 2-[2-(2,4-dichlorophenoxy)acetyl]propanedioate |
InChI |
InChI=1S/C15H16Cl2O6/c1-3-21-14(19)13(15(20)22-4-2)11(18)8-23-12-6-5-9(16)7-10(12)17/h5-7,13H,3-4,8H2,1-2H3 |
InChI 键 |
IQXSEFXRUVEMSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)COC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


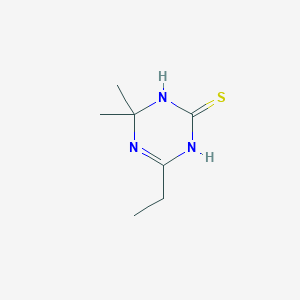
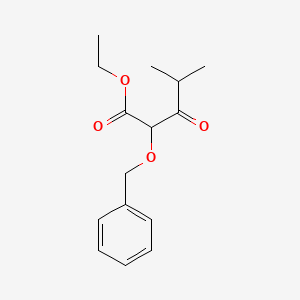
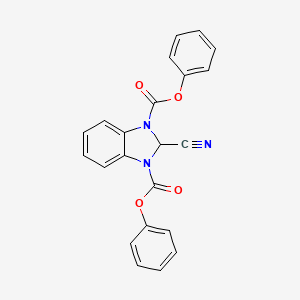
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
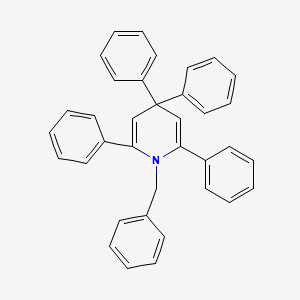
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
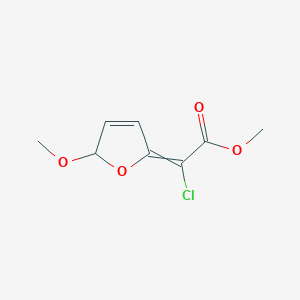
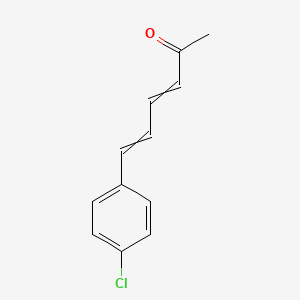

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)

